N,N'-Bis(4-nitrophenyl)cystinamide is a compound of significant interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry and materials science. This compound features a cystine backbone with two 4-nitrophenyl groups attached through amide linkages. Its unique structure allows for various chemical interactions, making it a candidate for further research in drug development and antibacterial applications.
The compound is typically synthesized from commercially available precursors, including 4-nitroaniline and cystamine derivatives. The synthesis methods often involve multi-step organic reactions that yield N,N'-Bis(4-nitrophenyl)cystinamide with varying degrees of purity and yield.
N,N'-Bis(4-nitrophenyl)cystinamide can be classified as:
The synthesis of N,N'-Bis(4-nitrophenyl)cystinamide generally involves the following steps:
The molecular formula of N,N'-Bis(4-nitrophenyl)cystinamide is . The structure consists of two nitrophenyl groups connected to a cystamine backbone via amide linkages.
InChI=1S/C13H12N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential interactions with biological targets.
N,N'-Bis(4-nitrophenyl)cystinamide can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions, using appropriate catalysts and solvents to ensure high selectivity and yield.
The mechanism of action for N,N'-Bis(4-nitrophenyl)cystinamide primarily involves its interaction with biological molecules:
Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, suggesting that N,N'-Bis(4-nitrophenyl)cystinamide could have similar effects.
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the compound further.
N,N'-Bis(4-nitrophenyl)cystinamide has potential applications in:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science, highlighting its versatility and importance in scientific research.
The conjugation of 4-nitrophenyl groups to L-cystine relies on N-acylation reactions, typically employing activated carbonate or carboxylate reagents. Bis(4-nitrophenyl) carbonate (4-NPC) (CAS 5070-13-3) serves as a key electrophile for cystine amide functionalization under mild conditions [9]. Industrial-scale synthesis of 4-NPC employs triphosgene as a phosgene surrogate, with reactions optimized at 15–25°C to prevent thermal degradation. Critical parameters include:
Table 1: Catalytic Systems for 4-Nitrophenyl Conjugation
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | 15–25 | 2 | 99 | >99 |
| DMAP* | 0–5 | 4 | 85 | 95 |
| N-Methylimidazole | 25 | 1.5 | 92 | 97 |
*DMAP: 4-Dimethylaminopyridine (theoretical optimization)
Schotten-Baumann modifications enable aqueous-organic biphasic synthesis. L-Cystine dimethyl ester dihydrochloride undergoes acylation with acryloyl chloride at –10°C in tetrahydrofuran/water, achieving 38% yield for bis-acrylate intermediates. This approach avoids epimerization of chiral cystine centers [6]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhance reaction efficiency in biphasic systems by facilitating anion exchange.
Fungal β-N-acetylhexosaminidases (Hex) enable stereoselective glycosylation of nitrophenyl-cystinamide scaffolds. Penicillium oxalicum-derived Hex (specific activity: 300–400 U/mg) hydrolyzes β-anomers of nitrophenyl glycosides (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide) while preserving α-anomers [5] [8]. Applications include:
Table 2: Analytical Characterization of N,N'-Bis(4-nitrophenyl)cystinamide Derivatives
| Analytical Method | Key Features | Functional Insights |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.42 (–NH–C=O), 7.55/7.19 (–C–NH₂), 6.31 (CH=), 4.59 (–CHCO–), 3.14/2.90 (–SSCH₂–) | Confirms acryloylation and disulfide integrity [6] |
| FTIR | 1649 cm⁻¹ (amide I), 1530 cm⁻¹ (amide II), 1348/1520 cm⁻¹ (NO₂) | Verifies nitrophenyl conjugation [6] |
| HPLC-UV | Retention time: 8.2 min (280 nm) | Purity >99% with ≤0.05% free 4-nitrophenol [8] |
Transglycosylation reactions catalyzed by Hex allow attachment of complex sugars to the 4-nitrophenyl "handle" of cystinamide. For instance, enzymatic transfer of GlcNAc residues to 4-nitrophenyl-aglycone yields bioactive glycoconjugates applicable in blood group conversion diagnostics [5] [8].
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5